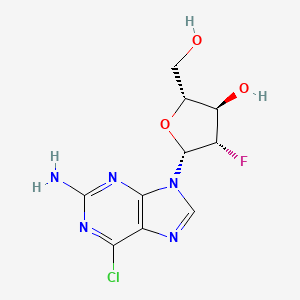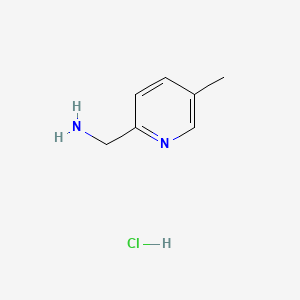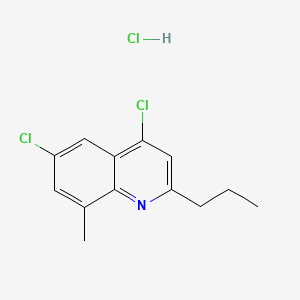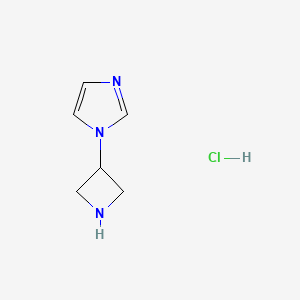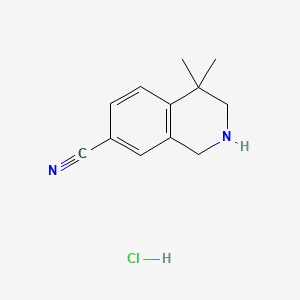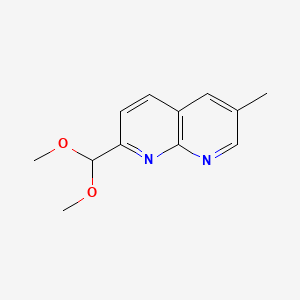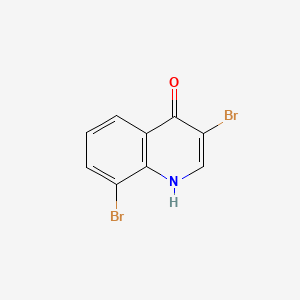
3,8-二溴-4-羟基喹啉
货号 B598931
CAS 编号:
1204812-01-0
分子量: 302.953
InChI 键: GEOSMWHTWPLBPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
3,8-Dibromo-4-hydroxyquinoline is a compound that contains the 8-hydroxyquinoline (8-HQ) nucleus . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Synthesis Analysis
The synthesis of 5,7-dibromo-8-hydroxyquinoline, a related compound, has been described in the literature. It was synthesized in excellent yield via the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .Molecular Structure Analysis
The 8-hydroxyquinoline moiety, which is a part of 3,8-Dibromo-4-hydroxyquinoline, is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis
8-Hydroxyquinoline displays typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis
The molecular formula of 3,8-Dibromo-4-hydroxyquinoline is C9H5Br2NO, and its molecular weight is 302.95 g/mol . It has a complexity of 264 and a topological polar surface area of 29.1 Ų .科学研究应用
-
Scientific Field: Medicinal Chemistry
-
Summary of Application: Pharmacological Applications
- 8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, such as iron-chelators for neuroprotection, anticancer agents, inhibitors of 2OG-dependent enzymes, chelators of metalloproteins, anti-HIV agents, antifungal agents, antileishmanial agents, antischistosomal agents, mycobacterium tuberculosis inhibitors, and botulinum neurotoxin inhibitors .
- They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
-
Results or Outcomes
-
Scientific Field: Organic Chemistry
- Summary of Application : Synthesis of Novel Compounds
- Methods of Application : Bromination of 8-substituted quinolines was reinvestigated and specified for optimum yields and isolation conditions . For example, mono bromination of 8-hydroxyquinoline gave a mixture of mono and dibromo derivatives .
- Results or Outcomes : The target molecule exhibited IC 50 values (mg/mL) of 5.8, 17.6, 18.7, 5.4, 16.5, and >1000 against A549, FL, HeLa, HT29, MCF7, and Hep3B, respectively .
-
Scientific Field: Medicinal Chemistry
-
Scientific Field: Organic Chemistry
- Summary of Application : Synthesis of Novel Phthalonitriles
- Methods of Application : Bromination of a series of 8-substituted quinolines was reinvestigated and specified for optimum yields and isolation conditions . Mono bromination of 8-hydroxyquinoline gave a mixture of mono and dibromo derivatives .
- Results or Outcomes : Novel phthalonitriles, 4-(quinolin-8-yloxy)phthalonitrile and 4-chloro-5-(quinolin-8-yloxy)phthalonitrile of 8-hydroxyquinoline were synthesized and converted into their respective bromo derivatives .
-
Scientific Field: Medicinal Chemistry
- Summary of Application : Antimalarial, Antimicrobial, Antibacterial, Antiparasitic, and Anticancer Activities
- Methods of Application : In drug design, quinoline and its derivatives are a very important class of N-heterocyclic compounds . This class of aromatic compounds has a wide spectrum of biological activities .
- Results or Outcomes : Due to the indispensable role of quinoline and its derivatives in pharmaceutical chemistry, a number of protocols were established for their synthesis, especially 8-substituted quinolines .
安全和危害
未来方向
属性
IUPAC Name |
3,8-dibromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOSMWHTWPLBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671087 | |
| Record name | 3,8-Dibromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dibromo-4-hydroxyquinoline | |
CAS RN |
1204812-01-0 | |
| Record name | 3,8-Dibromo-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204812-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-Dibromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1204812-01-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B598850.png)
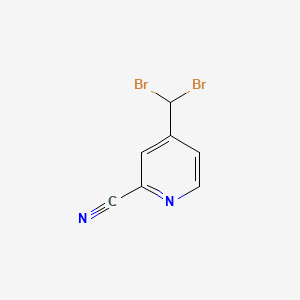
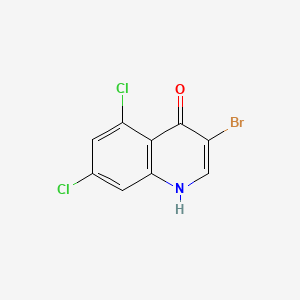
![6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B598854.png)
